molecular formula C11H14O2 B154953 o-(Allyloxy)phenetole CAS No. 1666-74-6

o-(Allyloxy)phenetole

Cat. No.: B154953
CAS No.: 1666-74-6
M. Wt: 178.23 g/mol
InChI Key: UCMXTTKAPKCTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(Allyloxy)phenetole is an aromatic ether compound characterized by an allyloxy (-O-CH₂CH=CH₂) group and an ethoxy (-O-CH₂CH₃) group positioned ortho to each other on a benzene ring. These compounds are typically synthesized via alkylation reactions, such as the substitution of phenolic hydroxyl groups with allyl halides . The allyloxy group imparts unique reactivity, particularly in electrophilic aromatic substitution and cyclization reactions, making it valuable in medicinal chemistry and materials science .

Properties

CAS No.

1666-74-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3

InChI Key

UCMXTTKAPKCTNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC=C

Canonical SMILES

CCOC1=CC=CC=C1OCC=C

Other CAS No.

1666-74-6

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Compound 33 (5-(Allyloxy)-6-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one):

  • Structure : Features a benzooxathiolone core with allyloxy and methoxy-substituted acryolyl groups.
  • Synthesis : Prepared at -70°C via condensation, yielding 21% as a yellow solid (m.p. 166–169°C) .
  • Applications : Serves as an intermediate for bioactive molecules, though low yields suggest synthetic challenges .

Allyl Phenoxyacetate: Structure: Contains a phenoxyacetate ester linked to an allyl group. Properties: Molecular weight 192.21 g/mol (C₁₁H₁₂O₃). Its ester functionality makes it relevant in fragrance formulations .

o-(Allyloxy)benzaldehyde :

  • Structure : Benzaldehyde derivative with an ortho-allyloxy group.
  • Reactivity : The aldehyde group enables nucleophilic additions, distinguishing it from ethers like phenetole .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features References
o-(Allyloxy)phenetole* C₁₁H₁₄O₂ 194.23 Not reported - Hypothetical structure; ethoxy-allyloxy ortho-substitution -
Compound 33 C₂₀H₁₆O₅S 376.40 166–169 21 Benzooxathiolone core; low yield
Allyl Phenoxyacetate C₁₁H₁₂O₃ 192.21 Not reported - Ester; fragrance applications
o-(Allyloxy)benzaldehyde C₁₀H₁₀O₂ 162.19 Not reported - Aldehyde functionality; synthetic versatility

*Note: this compound is inferred based on structural analogs.

Reactivity and Functional Group Influence

  • Electrophilic Substitution : Allyloxy groups direct electrophiles to ortho/para positions. For example, in , allyloxy precursors underwent nitration at the ortho position due to electron-donating effects .
  • Stability : Compounds with bulky substituents (e.g., Compound 33) exhibit higher melting points, suggesting enhanced crystalline stability compared to simpler ethers .
  • Odor Profile: Allyloxy derivatives (e.g., ) produce less intense odors than allyl analogs but retain similar floral notes, aligning with stereochemical odor theories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.